4-Azatryptophan

Fluorescence spectroscopy Protein labeling Bioconjugation

4-Azatryptophan (CAS 149818-23-5) is a non‑canonical amino acid and isoelectronic analog of L‑tryptophan in which the C4 atom of the indole ring is replaced by nitrogen, yielding a 4‑azaindole chromophore. This single‑atom ‘CH→N’ substitution preserves the steric profile of tryptophan while dramatically altering the photophysics: the compound exhibits strongly red‑shifted fluorescence with a Stokes shift of ≈130 nm—the largest among all known azatryptophan isomers—along with higher molar absorptivity and markedly reduced aqueous quenching compared to the traditionally used 7‑azatryptophan.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 149818-23-5
Cat. No. B2611089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azatryptophan
CAS149818-23-5
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1
InChIInChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1
InChIKeyFICCYWIDRZLXIS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-Azatryptophan (CAS 149818-23-5): A Superior Blue-Fluorescent Tryptophan Isostere for Protein Engineering and Bioconjugation


4-Azatryptophan (CAS 149818-23-5) is a non‑canonical amino acid and isoelectronic analog of L‑tryptophan in which the C4 atom of the indole ring is replaced by nitrogen, yielding a 4‑azaindole chromophore [1]. This single‑atom ‘CH→N’ substitution preserves the steric profile of tryptophan while dramatically altering the photophysics: the compound exhibits strongly red‑shifted fluorescence with a Stokes shift of ≈130 nm—the largest among all known azatryptophan isomers—along with higher molar absorptivity and markedly reduced aqueous quenching compared to the traditionally used 7‑azatryptophan [2]. These properties make 4‑azatryptophan a first‑choice intrinsic blue‑fluorescent probe for site‑specific protein incorporation via residue‑specific or genetic‑code expansion methods [3].

Why 4-Azatryptophan Cannot Be Swapped with 7-Azatryptophan or Other Tryptophan Analogs: Quantitative Evidence for Selection


Tryptophan analogs with different heteroatom placement are not interchangeable. The position of the endocyclic nitrogen dictates the excited‑state photophysics, solvent sensitivity, and biological compatibility of the chromophore [1]. The most historically used analog, 7‑azatryptophan, suffers from severe fluorescence quenching in aqueous physiological buffers (quantum yield = 0.017 vs. 0.077 for 4‑azaindole), loses nearly all emission upon protein unfolding, and consistently destabilizes folded proteins [2][3]. In contrast, 4‑azatryptophan retains fluorescence intensity in denatured or calcium‑bound states and supports protein expression yields that can exceed those of the wild‑type tryptophan counterpart [1]. Relying on generic ‘azatryptophan’ without specifying the 4‑aza isomer therefore risks selecting a probe with inferior brightness, poor folding tolerance, and limited dynamic range—failures that are directly quantified in the head‑to‑head comparisons below.

4-Azatryptophan Quantitative Differentiation Evidence: Head‑to‑Head Photophysical and Biochemical Data vs. 7‑Azatryptophan, Tryptophan, and Other Analogs


4-Azatryptophan Exhibits the Largest Stokes Shift Among All Azatryptophan Isomers, Enabling Low‑Background Fluorescence Detection

Among the complete set of azaindole isomers (2‑, 4‑, 5‑, 6‑, and 7‑azaindole), 4‑azaindole—the chromophore of 4‑azatryptophan—displays the largest Stokes shift in steady‑state fluorescence measurements [1]. The Stokes shift of 4‑azatryptophan is approximately 130 nm (λₑₓ ≈ 288 nm, λₑₘ ≈ 418 nm for the free indole; λₑₓ = 278 nm, λₑₘ = 423 nm when incorporated into annexin A5), substantially exceeding that of natural tryptophan (λₑₓ = 269 nm, λₑₘ = 348 nm for indole; Stokes shift ≈ 79 nm) and 7‑azatryptophan [2]. This large separation between excitation and emission minimizes self‑absorption and Rayleigh scattering interference, permitting selective detection of 4‑azatryptophan fluorescence even in the presence of multiple natural tryptophan residues [1].

Fluorescence spectroscopy Protein labeling Bioconjugation

4-Azatryptophan Delivers 4.5‑Fold Higher Quantum Yield Than 7‑Azatryptophan in Aqueous Buffer

In head‑to‑head photophysical characterization reported in PNAS, the quantum yield (QY) of free 4‑azaindole in aqueous buffer (100 mM Tris·HCl, pH 7.5) was measured as 0.077, compared with only 0.017 for 7‑azaindole—a 4.5‑fold difference [1]. The QY of 5‑azaindole was 0.099, but 5‑azatryptophan proved inferior in biocompatibility and fluorescence intensity when incorporated into annexin A5 [1]. Natural indole (tryptophan chromophore) had a QY of 0.220 under identical conditions, but its emission overlaps with nucleic acid fluorescence and it cannot be selectively excited in the presence of other Trp residues, limiting its utility as a site‑specific probe [2].

Quantum yield Fluorescence brightness Protein biophysics

4-Azatryptophan Fluorescence Is Resistant to Solvent Quenching Upon Protein Unfolding, Unlike 7‑Azatryptophan

When the single Trp residue of human annexin A5 was replaced with 4‑azatryptophan or 7‑azatryptophan, the two analogs showed starkly different responses to protein denaturation. The fluorescence intensity of 7‑azatryptophan‑anxA5 was almost fully quenched upon unfolding (reflecting full solvent accessibility of the 7‑azaindole chromophore), whereas the fluorescence of 4‑azatryptophan‑anxA5 remained largely unchanged under identical denaturing conditions [1]. This quenching resistance is attributed to the different excited‑state chemistry of the 4‑azaindole ring, which is far less susceptible to non‑radiative decay pathways in aqueous environments [2].

Protein folding Quenching resistance Fluorescence probe

4-Azatryptophan Is a Superior Substrate for Tryptophan Hydroxylase Compared to L‑Tryptophan and 7‑Azatryptophan

Data from the BRENDA enzyme database for tryptophan 5‑monooxygenase (EC 1.14.16.4) show that 4‑azatryptophan is turned over with a catalytic rate of 0.358 s⁻¹, which is 73% higher than the natural substrate L‑tryptophan (0.207 s⁻¹) and 42% higher than 7‑azatryptophan (0.252 s⁻¹) [1]. Among the tested tryptophan analogs, 6‑azatryptophan showed the highest turnover (0.533 s⁻¹), but 6‑azaindole failed to incorporate into proteins due to poor biocompatibility [2]. 4‑Azatryptophan thus offers the best combination of enzymatic activity and biocompatibility for metabolic incorporation and enzymatic synthesis applications.

Enzyme kinetics Tryptophan hydroxylase Serotonin biosynthesis

4-Azatryptophan Supports Higher Recombinant Protein Expression Yields Than Natural Tryptophan in E. coli

In the landmark PNAS study establishing 4‑azatryptophan as an intrinsic blue fluorophore, the yield of purified (4‑Aza)Trp‑annexin A5 from Trp‑auxotrophic E. coli supplemented with 4‑azaindole was approximately 17 mg per liter of culture, compared with 10–15 mg L⁻¹ for the natural Trp‑containing protein and ≈12 mg L⁻¹ for the 5‑azatryptophan variant [1]. This demonstrates that 4‑azatryptophan is not merely tolerated by the translational machinery but can actually outperform natural tryptophan in protein production under residue‑specific incorporation conditions. By contrast, 7‑azatryptophan has been shown to destabilize all three tested staphylococcal nuclease proteins upon incorporation [2].

Protein expression Biocompatibility Unnatural amino acid incorporation

4-Azatryptophan Procurement Use Cases: Where the Quantitative Differentiation Translates into Practical Value


Site‑Specific Intrinsic Blue Fluorescence Labeling of Multi‑Tryptophan Proteins

When a protein contains multiple tryptophan residues, native Trp fluorescence cannot resolve signals from individual sites. 4‑Azatryptophan, with its 130 nm Stokes shift and red‑shifted emission at 423 nm, can be selectively excited and detected without interference from natural Trp residues (λₑₘ ≈ 348 nm). This enables residue‑specific fluorescence readouts via genetic‑code expansion or Trp‑auxotrophic incorporation, as demonstrated in human annexin A5 [1]. The 4.5‑fold higher quantum yield of 4‑azatryptophan over 7‑azatryptophan ensures measurable signals at lower labeling densities, reducing the amount of costly unnatural amino acid required per experiment [2].

Protein Folding and Stability Assays Requiring Environment‑Insensitive Fluorescence Reporting

Traditional fluorophores such as 7‑azatryptophan lose fluorescence upon solvent exposure during protein unfolding, making them unreliable for folding kinetic studies. 4‑Azatryptophan retains fluorescence intensity in both folded and denatured states, as shown by the largely unchanged emission of (4‑Aza)Trp‑anxA5 upon denaturation vs. the complete quenching of the 7‑aza variant [1]. This property makes 4‑azatryptophan the probe of choice for equilibrium unfolding titrations, thermal shift assays, and real‑time folding kinetic measurements where signal must remain linear across the full folding landscape.

Enzymatic Synthesis of Hydroxylated Tryptophan Derivatives via Tryptophan Hydroxylase

4‑Azatryptophan is accepted by tryptophan 5‑monooxygenase (EC 1.14.16.4) with a 73% higher turnover number (0.358 s⁻¹) than the natural substrate L‑tryptophan (0.207 s⁻¹) [1]. This makes it an efficient starting material for preparative‑scale enzymatic synthesis of 5‑hydroxy‑4‑azatryptophan, a precursor for azamelatonin analogs and other pharmacologically relevant aza‑indole derivatives. The higher catalytic efficiency translates to shorter reaction times and lower enzyme loading in biotransformation workflows [2].

Isosteric Enzyme Engineering to Overcome Activity–Stability Trade‑Offs

Recent work has demonstrated that site‑selective CH→N substitutions using 4‑azatryptophan can break the evolutionary ceiling in highly optimized industrial enzymes such as PET hydrolases (PETases) [1]. The minimal steric perturbation of the 4‑aza isostere preserves thermal stability while enhancing catalytic activity—a dual benefit not achievable with bulkier tryptophan analogs such as 4‑fluorotryptophan or 5‑hydroxytryptophan. The fluorescence of the 4‑azaindole chromophore additionally provides a built‑in reporter for side‑chain solvent exposure, enabling rapid fluorescence‑based kinetic screening of enzyme variants without external labeling [2].

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